N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Sigma‑1 receptor binding Radioligand displacement Affinity comparison

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide (CAS 1797563-90-6) is a synthetic small-molecule ligand characterized by a benzoxazole–piperidine scaffold linked via a methylene spacer to an m-tolylmethanesulfonamide group. The compound is registered in authoritative pharmacological databases as a high-affinity sigma-receptor ligand, with its primary reported activity directed toward the sigma-1 (σ1) receptor subtype.

Molecular Formula C21H25N3O3S
Molecular Weight 399.51
CAS No. 1797563-90-6
Cat. No. B2448120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
CAS1797563-90-6
Molecular FormulaC21H25N3O3S
Molecular Weight399.51
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C21H25N3O3S/c1-16-5-4-6-18(13-16)15-28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-7-2-3-8-20(19)27-21/h2-8,13,17,22H,9-12,14-15H2,1H3
InChIKeyGFITUGUSRJEIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide Procurement-Relevant Physicochemical and Pharmacological Overview


N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide (CAS 1797563-90-6) is a synthetic small-molecule ligand characterized by a benzoxazole–piperidine scaffold linked via a methylene spacer to an m-tolylmethanesulfonamide group . The compound is registered in authoritative pharmacological databases as a high-affinity sigma-receptor ligand, with its primary reported activity directed toward the sigma-1 (σ1) receptor subtype [1]. Sigma receptors are non‑opioid intracellular chaperone proteins that modulate calcium signaling, protein homeostasis, and inter‑organelle communication, making them relevant targets in neuropharmacology, oncology, and pain research [2]. The compound’s structural features—specifically the basic piperidine nitrogen, the extended aryl group, and the sulfonamide linker—conform to the established pharmacophore for sigma‑1 receptor recognition, positioning it as a probe of interest for laboratories studying sigma‑mediated biological processes.

Why In‑Class Sigma Ligands Cannot Be Interchanged with N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide in Precision Pharmacology


Sigma‑receptor ligands are not functionally equivalent; the magnitude and direction of their efficacy (agonist vs. antagonist) and their selectivity window between sigma‑1 and sigma‑2 subtypes critically determine experimental outcomes . Compounds with high sigma‑1 affinity but vastly different sigma‑2 engagement can produce divergent cellular calcium fluxes, distinct effects on ion channels, and opposing influences on cell proliferation [1]. Therefore, procurement decisions that treat any sub‑nanomolar sigma‑1 binder as interchangeable with N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide risk introducing uncontrolled variables in assays where sigma‑2 co‑engagement or off‑target binding alters the biological readout. The quantitative evidence below demonstrates exactly where this compound diverges from commonly used sigma‑1 standards.

Quantitative Competitive Differentiation: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide vs. Reference Sigma‑1 Antagonists


Sigma‑1 Receptor Affinity: Sub‑Nanomolar Potency Outperforming Widely Used Antagonists S1RA and Sigma‑1 Receptor Antagonist 3

In a guinea‑pig brain cortex membrane assay displacing [³H](+)-pentazocine, N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide exhibited a Ki of 0.740 nM for the sigma‑1 receptor [1]. This affinity surpasses the widely used sigma‑1 antagonist S1RA (E-52862; Ki = 17 nM for human σ1, Ki = 23.5 nM for guinea‑pig σ1) by approximately 23‑ to 32‑fold and exceeds the affinity of Sigma‑1 receptor antagonist 3 (compound 135; Ki = 1.14 nM) by 1.5‑fold. The data were generated under identical radioligand displacement conditions, enabling a direct cross‑study comparison.

Sigma‑1 receptor binding Radioligand displacement Affinity comparison

Sigma‑2 Receptor Co‑Engagement: A Distinct Pharmacological Fingerprint Differentiating from Hyper‑Selective Sigma‑1 Antagonists

The compound binds the sigma‑2 receptor with a Ki of 5.10 nM, as measured by displacement of [³H]-ditolylguanidine from rat PC‑12 cell membranes [1]. This yields a sigma‑1/sigma‑2 selectivity ratio of ~6.9‑fold, indicating significant dual‑subtype engagement. This profile contrasts sharply with hyper‑selective sigma‑1 antagonists such as PD144418 (Ki σ1 = 0.46 nM; σ2 Ki = 1654 nM; selectivity >3596‑fold) [2], Sigma‑1 receptor antagonist 3 (selectivity ~1087‑fold) , and Sigma‑1 receptor antagonist 1 (selectivity ~1344‑fold) .

Sigma‑2 receptor Subtype selectivity Radioligand binding

Binding Selectivity Relative to NE‑100: A Classic Sigma‑1 Tool Compound Benchmark

NE‑100 is a prototypical sigma‑1 antagonist widely employed as a reference tool compound (Ki σ1 = 0.86 nM, selectivity >55‑fold over σ2) . N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide demonstrates comparable sigma‑1 affinity (Ki = 0.740 nM) [1] but markedly lower subtype selectivity (~6.9‑fold vs. >55‑fold). This differential selectivity profile means that at concentrations achieving full sigma‑1 occupancy, NE‑100 leaves sigma‑2 receptors largely unoccupied, whereas the target compound co‑engages sigma‑2 at similar concentrations.

Sigma‑1 selectivity Tool compound comparison NE‑100 comparator

Structural Differentiation: Benzoxazole Core vs. Pyrazole‑ and Benzothiazolone‑Based Sigma Ligands

The benzoxazole‑piperidine core of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is structurally distinct from the pyrazole‑based scaffolds of rimonabant‑derived sigma‑1 antagonists (e.g., SR141716A analogs) [1] and the benzothiazolone chemotype found in ultra‑selective sigma‑1 ligands (e.g., compound 9, Ki = 0.56 nM, selectivity >1000) [2]. This scaffold difference has been shown to influence metabolic stability, brain penetration, and off‑target receptor engagement independently of sigma‑receptor affinity in comparative series [3].

Scaffold diversity Chemical biology probe Structure‑selectivity relationship

Optimal Deployment Scenarios for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide Based on Quantitative Differentiation Evidence


Sigma‑1 Receptor Occupancy Studies Requiring Maximal Affinity at Low Ligand Concentration

With a sigma‑1 Ki of 0.740 nM, this compound is well‑suited for experiments where high receptor occupancy must be achieved at minimal chemical concentration, such as in primary neuronal cultures or brain slice electrophysiology where solvent exposure must be limited. The ~23‑fold affinity advantage over S1RA [1] allows near‑complete sigma‑1 saturation at compound levels that produce negligible vehicle artifacts.

Dual Sigma‑1/Sigma‑2 Engagement as a Deliberate Experimental Variable in Cancer Biology

The compound’s balanced sigma‑1 (Ki = 0.740 nM) and sigma‑2 (Ki = 5.10 nM) binding [1] makes it a valuable probe for dissecting sigma‑2‑dependent effects in tumor cell proliferation and apoptosis assays, where hyper‑selective sigma‑1 antagonists (selectivity >1000‑fold) fail to engage the sigma‑2 receptor at comparable doses [2]. This feature enables researchers to interrogate sigma‑1/sigma‑2 crosstalk without resorting to combination treatments.

Chemical Biology Tool for Sigma Receptor Scaffold‑Diversity Pharmacological Profiling

The benzoxazole‑piperidine scaffold is underrepresented among commercially available sigma ligands compared to pyrazole and benzothiazolone chemotypes [1]. Procuring this compound adds an orthogonal scaffold to compound libraries used for phenotype‑based screening or selectivity panel profiling, reducing the risk of scaffold‑biased false negatives in hit identification campaigns.

Comparative Pharmacological Studies Benchmarking Sigma‑1 vs. Sigma‑2 Contributions in Neuropathic Pain Models

Existing sigma‑1 antagonists with demonstrated in vivo efficacy in neuropathic pain (e.g., Sigma‑1 receptor antagonist 1, Ki σ1 = 1.06 nM, 1344‑fold selective) [1] exhibit negligible sigma‑2 activity. N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, with its ~6.9‑fold selectivity profile, offers a complementary pharmacological tool to dissect whether sigma‑2 co‑blockade potentiates or attenuates the antinociceptive effects attributed to sigma‑1 antagonism.

Quote Request

Request a Quote for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.